molecular formula C13H10N4O2S B3002560 N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1203079-84-8

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Katalognummer B3002560
CAS-Nummer: 1203079-84-8
Molekulargewicht: 286.31
InChI-Schlüssel: YVZNXLCIGDNBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound that falls within the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic and pharmacological studies. The benzothiazole moiety is a common feature in molecules that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further functionalization with various reagents to introduce different substituents at the acetamide moiety . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by a reaction with substituted piperazines . These synthetic routes often yield the desired products in acceptable yields and are confirmed by analytical and spectral studies, including NMR and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of the benzothiazole ring system and an acetamide group that can be further substituted. The structure-activity relationship studies suggest that hydrogen bonding of the compounds with biological targets, such as enzymes, is crucial for their biological activity . Single crystal X-ray data can confirm the structure of these compounds, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the chloroacetamide group in these compounds can act as an electrophilic building block for the formation of ring-annulated products . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are influenced by the substituents on the benzothiazole and acetamide moieties. The pKa values of these compounds can provide insight into their ionization states under physiological conditions, which is important for understanding their biological activity and pharmacokinetic properties . The pKa values are determined using UV spectroscopic studies and can vary significantly depending on the structure of the compound .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. For example, a study by Bhoi et al. (2015) synthesized a series of related compounds and tested them for in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antibacterial activity (Bhoi et al., 2015). Similarly, Borad et al. (2015) synthesized derivatives using a different method and confirmed their antibacterial efficacy (Borad et al., 2015).

Anticancer Activities

Some derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been investigated for their anticancer activities. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against different cancer cell lines, showing promising results (Nofal et al., 2014). Wu et al. (2017) designed and synthesized novel derivatives and evaluated their antitumor activities in vitro, finding potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

Antiviral and Anti-HIV Properties

Derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for anti-HIV activity. Bhavsar et al. (2011) synthesized a series of these derivatives and demonstrated moderate to potent activity against wild-type HIV-1, identifying a few compounds as particularly promising (Bhavsar et al., 2011).

Applications in Medicinal Chemistry

The compound and its derivatives have been widely used in medicinal chemistry for various applications. For instance, Stec et al. (2011) investigated the structure-activity relationships of related compounds as dual inhibitors for specific enzymes, providing insights into their metabolic stability and efficacy (Stec et al., 2011).

Wirkmechanismus

Brilaroxazine acts as a potent partial agonist of D2, D3, D4, and 5-HT1A receptors, and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors . It exhibits high affinity for D2S, D2L, D3, D4.4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors .

Zukünftige Richtungen

Reviva Pharmaceuticals intends to investigate Brilaroxazine for the treatment of bipolar disorder, major depressive disorder, attention deficit hyperactivity disorder (ADD/ADHD), psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, as well as the inflammatory disorders pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and psoriasis (topical gel) . The FDA has granted Brilaroxazine orphan drug designation for the treatment of PAH and IPF .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(8-17-12(19)6-3-7-14-17)16-13-15-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZNXLCIGDNBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.